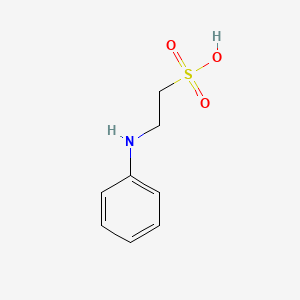
N-Phenyltaurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylamino-Ethanesulfonic Acid is an organic compound belonging to the class of phenylalkylamines. This compound features a phenyl group attached to an amino group, which is further linked to an ethanesulfonic acid group. It is a small molecule with the chemical formula C₈H₁₁NO₃S and a molecular weight of 201.243 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylamino-Ethanesulfonic Acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylamine (aniline) with ethanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-Phenylamino-Ethanesulfonic Acid often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Phenylamino-Ethanesulfonic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylamino sulfonic acids.
Reduction: Phenylamino sulfonamides.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
2-Phenylamino-Ethanesulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylamino-Ethanesulfonic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its mechanism of action include modulation of enzyme activity and inhibition of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group but different functional groups.
Phenylsulfonic Acid: Contains a phenyl group and a sulfonic acid group but lacks the amino group.
Aniline: A simple aromatic amine with a phenyl group attached to an amino group.
Uniqueness
2-Phenylamino-Ethanesulfonic Acid is unique due to its combination of a phenyl group, an amino group, and an ethanesulfonic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
58928-14-6 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-anilinoethanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,10,11,12) |
InChI Key |
IAVHKMVGTPXJIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
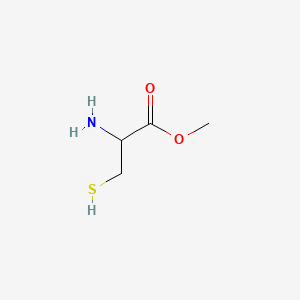
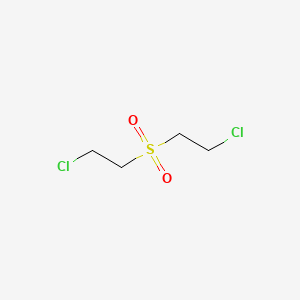
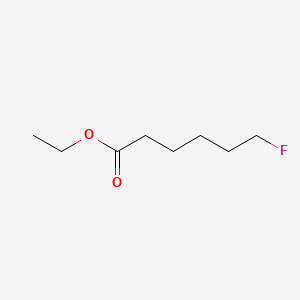
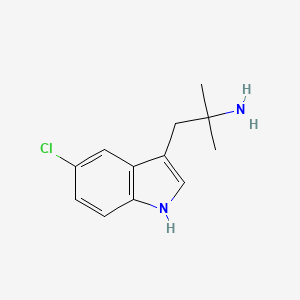

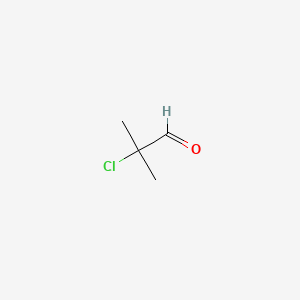
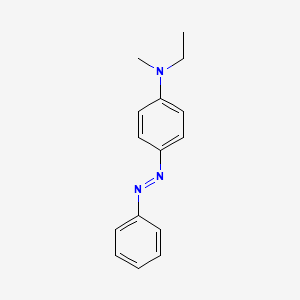
![[1,1'-Biphenyl]-3-sulfonic acid, 4,4'-diamino-](/img/structure/B1614685.png)
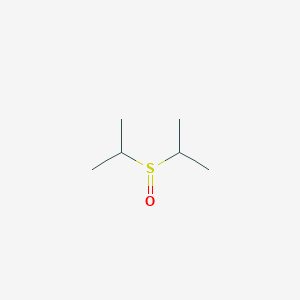
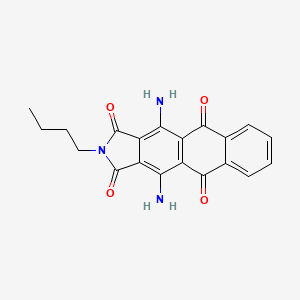
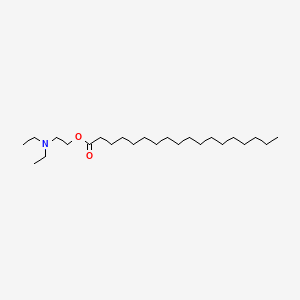

![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)
